1-(2-Furyl)propane-1,2-dione

Description

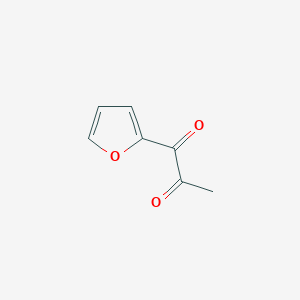

Structure

2D Structure

3D Structure

Properties

CAS No. |

1438-92-2 |

|---|---|

Molecular Formula |

C7H6O3 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

1-(furan-2-yl)propane-1,2-dione |

InChI |

InChI=1S/C7H6O3/c1-5(8)7(9)6-3-2-4-10-6/h2-4H,1H3 |

InChI Key |

JXZJRYDTSDCGLO-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)C1=CC=CO1 |

Canonical SMILES |

CC(=O)C(=O)C1=CC=CO1 |

melting_point |

60-61°C |

Other CAS No. |

1438-92-2 |

physical_description |

Solid |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of 1 2 Furyl Propane 1,2 Dione Transformations

Fundamental Reactivity of the α-Diketone Moiety

The adjacent carbonyl groups in the α-diketone structure create a unique electronic environment that dictates its reaction pathways. This arrangement is central to its role in various organic syntheses, where it can act as a versatile intermediate. researchgate.net

The reactivity of the α-diketone is largely characterized by the electrophilic nature of its carbonyl carbons. These carbons are susceptible to attack by nucleophiles. The proximity of one carbonyl group enhances the electrophilicity of the other, making α-diketones generally reactive towards nucleophilic addition. For instance, α-diketones can react directly with 1,2-diols under acid-catalyzed conditions to form 1,2-diacetal structures. researchgate.net This reactivity is a cornerstone for creating protecting groups for vicinal diols in complex molecule synthesis. researchgate.net

Electrophilic activation, typically through protonation of a carbonyl oxygen by an acid catalyst, further increases the positive charge on the adjacent carbon atom, making it even more susceptible to nucleophilic attack. This principle is applied in reactions like the acid-catalyzed condensation of furan (B31954) with ketones. wikipedia.org

Conversely, the carbonyl oxygens, with their lone pairs of electrons, can act as nucleophilic centers, although this is less common and usually involves reaction with strong electrophiles. The development of specific chemical probes highlights the dual potential of molecules to react with both nucleophiles and electrophiles, depending on the reaction conditions and partners. nih.gov

Like other carbonyl compounds, 1-(2-furyl)propane-1,2-dione has the potential to undergo keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, and in the case of dicarbonyl compounds, this typically involves the migration of a proton and the shifting of a double bond to form an enol or enediol. While β-diketones often show a significant percentage of the enol form in solution, α-diketones generally favor the diketo form. ruc.dkrsc.org The stability of the enol tautomer is influenced by factors such as intramolecular hydrogen bonding and conjugation.

For this compound, several enol forms are theoretically possible, which could influence its subsequent reactivity. Quantum chemical studies on related furan-containing chalcones have shown that the most stable tautomers are often planar and stabilized by strong intramolecular hydrogen bonds. researchgate.netresearchgate.net

| Possible Tautomeric Forms of this compound |

| Diketo Form |

| (Z)-1-(furan-2-yl)-2-hydroxyprop-1-en-1-one |

| (E)-1-(furan-2-yl)-2-hydroxyprop-1-en-1-one |

| (Z)-2-(furan-2-yl)-1-hydroxyprop-1-en-2-one |

| (E)-2-(furan-2-yl)-1-hydroxyprop-1-en-2-one |

Furan Ring Reactivity and Its Influence on Overall Reaction Dynamics

The furan ring is an electron-rich aromatic heterocycle. wikipedia.org Its aromatic character stems from the delocalization of one of the oxygen atom's lone pairs into the ring system. wikipedia.org However, its aromaticity is more modest than that of benzene (B151609), making it more reactive and susceptible to certain transformations not typical for benzene. wikipedia.org

Due to the electron-donating effect of the oxygen heteroatom, the furan ring is considerably more reactive than benzene in electrophilic aromatic substitution (EAS) reactions. wikipedia.org Substituents already present on the ring direct the position of subsequent substitutions. In this compound, the α-diketone group is attached at the C2 position. This substituent is electron-withdrawing, which tends to deactivate the ring towards EAS compared to unsubstituted furan. The substitution is expected to be directed to the C5 and sometimes the C3 positions. Classical EAS reactions like halogenation, nitration, and Friedel-Crafts acylation are common for furan and its derivatives. wikipedia.orgnih.gov

The lower resonance energy of furan makes it prone to reactions that involve the loss of aromaticity. wikipedia.org Many xenobiotics containing a furan ring undergo metabolic oxidation, which generates a reactive, electrophilic intermediate that can be an epoxide or a cis-enedione. nih.gov This ring-opening is a key transformation pathway.

Furthermore, the furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org This reactivity allows for the construction of complex polycyclic structures. The presence of the α-diketone substituent on this compound would influence the dienophilic character and regioselectivity of such cycloadditions. Other types of ring-opening reactions can be initiated by alkyl halides or other electrophiles, leading to the formation of functionalized acyclic compounds. nih.gov

Characterization of Reaction Intermediates and Transition States

Mechanistic investigations rely on identifying the transient species that connect reactants to products. These include reaction intermediates and transition states, which are fundamentally different concepts.

A reaction intermediate is a molecule that is formed in one step of a multi-step reaction and consumed in a subsequent step. youtube.com It corresponds to a local energy minimum on the reaction coordinate and, while often short-lived, may be stable enough to be isolated or detected spectroscopically under certain conditions. reddit.com

A transition state , on the other hand, is not a stable species but rather a specific molecular configuration at the point of maximum potential energy along a reaction coordinate. wikipedia.org It represents the energy barrier that must be overcome for a reaction to proceed and cannot be isolated. reddit.comwikipedia.org

The characterization of these species is crucial for a complete understanding of a reaction mechanism.

Reaction Intermediates: Can sometimes be observed using techniques like NMR, IR, or mass spectrometry. Their existence can also be inferred through trapping experiments.

Transition States: Their structures and energies are typically investigated using computational quantum chemistry methods (e.g., DFT calculations). researchgate.net Experimental evidence can be gathered through kinetic studies that probe the effects of structure on reaction rates (e.g., Hammett plots). researchgate.net

In the transformations of this compound, a nucleophilic attack on a carbonyl carbon would proceed through a tetrahedral intermediate. Ring-opening or cycloaddition reactions would involve their own unique sets of intermediates and high-energy transition states. researchgate.netresearchgate.net

| Feature | Reaction Intermediate | Transition State |

| Definition | A species formed and consumed during a reaction; a real molecule. youtube.comreddit.com | The highest-energy configuration along the reaction coordinate. wikipedia.org |

| Position on Energy Profile | A local minimum (a valley) between two transition states. reddit.com | A local maximum (a peak) on the energy profile. wikipedia.org |

| Lifetime | Has a discrete, although often very short, lifetime. reddit.com | Transient, existing only for the duration of a bond vibration. wikipedia.org |

| Isolation | Potentially isolable or detectable under specific conditions. reddit.com | Cannot be isolated. wikipedia.org |

| Characterization | Spectroscopic methods (NMR, IR, MS), trapping experiments. | Computational modeling, kinetic analysis. researchgate.net |

Radical Intermediates in C-C Bond Formation

While many reactions of carbonyl compounds proceed through ionic or pericyclic mechanisms, the involvement of radical intermediates in carbon-carbon bond formation is another important pathway. For furan derivatives, photochemical reactions are a common method for generating radical intermediates. The Paternò-Büchi reaction, for example, is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, and it is known to proceed through a biradical intermediate.

In the context of furanic compounds, the study of the Paternò-Büchi reaction has provided insights into the behavior of radical intermediates. The regioselectivity and stereoselectivity of this reaction are often governed by the relative stability of the possible biradical intermediates formed upon the addition of the excited carbonyl group to the furan ring. While specific studies on this compound undergoing such radical-mediated C-C bond formations are not widely reported, the principles derived from studies on simpler furan derivatives can be extrapolated. The presence of the α-diketone moiety in this compound could influence the stability and subsequent reactions of any radical intermediates formed.

Stereochemical Outcomes and Regioselectivity in Furanic α-Diketone Reactions

The stereochemical and regiochemical outcomes of reactions involving furanic α-diketones are critical for their synthetic applications. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Stereoselectivity is the property of a chemical reaction in which a single reactant forms an unequal mixture of stereoisomers.

In reactions of unsymmetrical furan derivatives, such as those involving this compound, the two double bonds of the furan ring are not equivalent, leading to potential regiochemical issues in cycloaddition reactions. For instance, in the Paternò-Büchi reaction with 2-furylmethanols, the attack of the carbonyl group can occur at either of the two double bonds of the furan ring, and often the reaction favors the more substituted double bond. researchgate.net

The stereoselectivity of these reactions is also a key consideration. The approach of the reagent to the furan ring can be influenced by steric and electronic factors, leading to the preferential formation of one stereoisomer over another. For example, in the aforementioned Paternò-Büchi reaction, an exo stereoselectivity is often observed. researchgate.net

The regioselectivity in reactions involving the dicarbonyl moiety of this compound is also a significant factor. The two carbonyl groups are electronically different due to their proximity to the furan ring and the methyl group, respectively. This electronic differentiation can lead to selective reactions at one of the carbonyl groups.

Table 2: Factors Influencing Selectivity in Furanic α-Diketone Reactions

| Selectivity Type | Influencing Factors | Example in Furan Chemistry |

| Regioselectivity | Electronic effects of substituents, Steric hindrance, Nature of the attacking reagent. | Preferential attack at the more electron-rich or sterically accessible double bond of the furan ring in cycloadditions. |

| Stereoselectivity | Steric hindrance, Substrate control (e.g., chiral auxiliaries), Reagent control. | Formation of exo or endo products in Diels-Alder reactions; diastereoselectivity in reactions with chiral substrates. |

Detailed mechanistic studies, often employing computational methods, are essential to fully understand and predict the stereochemical and regiochemical outcomes of reactions involving this compound.

Advanced Spectroscopic Characterization Techniques for 1 2 Furyl Propane 1,2 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer primary insights into the types and numbers of unique atoms in a molecule. For 1-(2-Furyl)propane-1,2-dione, the ¹H NMR spectrum is expected to show signals corresponding to the three protons of the furan (B31954) ring and the three protons of the methyl group. The ¹³C NMR spectrum would correspondingly display seven distinct signals for the seven carbon atoms.

While specific experimental spectra for this compound are not widely published, a detailed prediction of the chemical shifts can be made based on established values for similar structural motifs.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3' | 7.30 - 7.50 | Doublet of doublets | J ≈ 3.6, 0.8 Hz |

| H4' | 6.60 - 6.80 | Doublet of doublets | J ≈ 3.6, 1.8 Hz |

| H5' | 7.70 - 7.90 | Doublet of doublets | J ≈ 1.8, 0.8 Hz |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Furyl-C=O) | 185.0 - 190.0 |

| C2 (Methyl-C=O) | 195.0 - 200.0 |

| C3 (-CH₃) | 25.0 - 30.0 |

| C2' (C-furan) | 148.0 - 152.0 |

| C3' (CH-furan) | 113.0 - 116.0 |

| C4' (CH-furan) | 122.0 - 125.0 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between the coupled protons on the furan ring. Cross-peaks would be expected between H3' and H4', and between H4' and H5', confirming their adjacent positions.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the different parts of the molecule. Key expected correlations include:

The methyl protons (H3) would show a correlation to the adjacent carbonyl carbon (C2) and the other carbonyl carbon (C1).

The furan proton H3' would show correlations to the furan carbons C2', C4', and C5', as well as the adjacent carbonyl carbon C1.

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or tautomerism. sielc.com For this compound, rotation around the single bond connecting the furan ring (C2') and the dione (B5365651) group (C1) could lead to different stable conformers. At low temperatures, the rotation might be slow enough to observe separate signals for each conformer, while at higher temperatures, these signals would coalesce into an average signal. chemspider.com

Furthermore, the study of isotope effects can provide subtle but valuable structural and mechanistic information. nist.govnih.gov Substituting a proton with deuterium (B1214612) can induce small changes in the chemical shifts of nearby nuclei (¹³C or ¹H), known as isotope shifts. nih.gov For instance, studying the deuterium isotope effects in this compound could offer insights into intramolecular interactions and vibrational dynamics, although specific studies on this molecule are not documented in the literature. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments. For this compound (molecular weight: 138.12 g/mol ), the mass spectrum would show a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 138.

The fragmentation pattern provides a structural fingerprint of the molecule. The energetically unstable molecular ion will break apart in predictable ways, primarily at the weakest bonds and to form the most stable fragments.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 138 | [M]⁺· (Molecular Ion) | - |

| 110 | [M - CO]⁺· | CO |

| 95 | [C₅H₃O₂]⁺ (Furylcarbonyl ion) | CH₃CO· |

| 67 | [C₄H₃O]⁺ (Furyl ion) | CO |

| 43 | [CH₃CO]⁺ (Acetyl ion) | C₅H₃O₂· |

The most common fragmentation pathways would likely involve:

α-Cleavage: The bond between the two carbonyl carbons is a likely point of cleavage. Cleavage could result in the formation of an acetyl cation ([CH₃CO]⁺, m/z 43) and a furylcarbonyl radical, or a furylcarbonyl cation ([C₅H₃O₂]⁺, m/z 95) and an acetyl radical.

Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule is common for carbonyl compounds. A peak at m/z 110 ([M-28]⁺·) would be indicative of this process.

Furan Ring Fragmentation: The furyl cation (m/z 67) can lose another molecule of CO to form the cyclopropenyl cation ([C₃H₃]⁺, m/z 39), a characteristic fragmentation pathway for furan derivatives.

By analyzing these fragments, the presence and connectivity of the furan ring, the propane-1,2-dione chain, and the terminal methyl group can be confirmed.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Furan |

| Carbon Monoxide |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information about organic compounds through the analysis of their fragmentation patterns. When this compound (molar mass: 138.12 g/mol ) is subjected to EI-MS, it is expected to produce a molecular ion peak (M•+) at a mass-to-charge ratio (m/z) of 138.

The fragmentation of the molecular ion is governed by the presence of the furan ring and the adjacent α-dicarbonyl moiety. The primary fragmentation pathways for ketones involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl groups, a process known as α-cleavage. elsevierpure.comnih.gov For this compound, two principal α-cleavage pathways are anticipated:

Cleavage between the two carbonyl carbons (C1 and C2 of the propane (B168953) chain), leading to the formation of a 2-furoyl cation (m/z 95) and an acetyl radical (•COCH₃).

Cleavage between the acetyl carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion at m/z 123.

Further fragmentation of the 2-furoyl cation (m/z 95) is characteristic of the furan nucleus, which can lose carbon monoxide (CO) to yield a furyl cation at m/z 67. tandfonline.com Subsequent fragmentation can lead to smaller, stable ions. The acetyl cation (CH₃CO⁺) itself can also be observed as a prominent peak at m/z 43.

Table 1: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 138 | Molecular Ion | [C₇H₆O₃]⁺ | - |

| 123 | [M-CH₃]⁺ | [C₆H₃O₃]⁺ | Loss of a methyl radical |

| 95 | 2-Furoyl cation | [C₅H₃O₂]⁺ | α-cleavage |

| 67 | Furyl cation | [C₄H₃O]⁺ | Loss of CO from the 2-furoyl cation |

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS/O)

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex mixtures, such as food and environmental samples. tandfonline.comresearchgate.net The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, and the mass spectrometer provides structural identification of the eluted compounds.

For the analysis of furan derivatives, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., HP-5MS), is commonly employed. elsevierpure.comnih.gov The retention of a compound is often expressed by its Kovats Retention Index (RI), which normalizes retention times relative to those of n-alkanes, making the values more comparable between different systems. nih.gov Experimental Kovats retention indices for this compound have been reported on both standard non-polar and polar columns, aiding in its identification in complex chromatograms. chemspider.com

Table 2: Experimental Kovats Retention Indices for this compound

| Column Type | Retention Index (RI) |

|---|---|

| Standard Non-Polar | 1023, 1034, 1035, 1042 |

| Standard Polar | 1734, 1746, 1753, 1759, 1760, 1761, 1765, 1772 |

Data sourced from NIST Mass Spectrometry Data Center via PubChem. chemspider.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The structure of this compound contains two key chromophores: the furan ring and the α-dicarbonyl system. The conjugation between the aromatic furan ring and the dicarbonyl moiety creates an extended π-system that influences its UV-Vis absorption spectrum.

The spectrum is expected to be characterized by two main types of electronic transitions:

π → π* transitions: These are high-energy, high-intensity absorptions associated with the conjugated π-electron system of the furan ring and the dicarbonyl groups. The parent furan molecule exhibits strong absorption in the UV region. tandfonline.comnih.gov Conjugation with the dicarbonyl group is expected to shift this absorption to a longer wavelength (a bathochromic shift).

n → π* transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to an anti-bonding π* orbital. researchgate.net Because there are two carbonyl groups, the interactions between their non-bonding orbitals may lead to a complex absorption band in the longer wavelength region of the UV or the visible spectrum.

While a specific experimental spectrum for this compound is not detailed in the searched literature, the expected transitions can be summarized based on the principles of electronic spectroscopy for conjugated dicarbonyl compounds.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Furan ring conjugated with C=O | ~250-300 nm | High |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

Although this compound is known to be a solid, a specific single-crystal X-ray structure has not been found in the publicly available literature searched. nih.gov However, analysis of related furan-containing compounds provides insight into the likely structural features. For example, the crystal structure of (E)-2-[1-(3-hydroxy-2-furanyl)ethylidene]-(2H)-furan-3-one revealed that while the individual furan rings are planar, they are not coplanar with each other. elsevierpure.comnih.gov

If a suitable single crystal of this compound were to be analyzed, X-ray diffraction would elucidate several key structural aspects:

The planarity of the furan ring and the propanedione side chain.

The torsion angle between the plane of the furan ring and the plane of the dicarbonyl groups, which would quantify the degree of twisting around the C-C single bond connecting them.

The conformation of the α-dicarbonyl moiety, including the dihedral angle between the two C=O bonds.

The nature of intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure.

This information is crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and physical characteristics.

Theoretical and Computational Chemistry Studies on 1 2 Furyl Propane 1,2 Dione

Molecular Geometry Optimization and Conformational Landscapes

To understand the three-dimensional structure of 1-(2-Furyl)propane-1,2-dione, molecular geometry optimization would be performed. This process identifies the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Furthermore, a conformational analysis would be conducted to explore the different spatial orientations (conformers) of the molecule arising from the rotation around its single bonds. This would involve systematically rotating the dihedral angles connecting the furan (B31954) ring, the dione (B5365651) moiety, and the methyl group to map out the conformational landscape and identify the lowest energy conformers. The relative energies of these conformers would indicate their population distribution at a given temperature.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness would be calculated to predict the molecule's behavior in chemical reactions. The spatial distribution of the HOMO and LUMO would reveal the most likely sites for electrophilic and nucleophilic attack.

Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties. For this compound, theoretical vibrational (infrared and Raman) spectra would be calculated by computing the harmonic frequencies at the optimized geometry. These predicted spectra could then be compared with experimental data, if available, to validate the computational model. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated and compared with experimental values to aid in the structural elucidation of the molecule. Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

Modeling Reaction Mechanisms and Energy Profiles

Theoretical modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. This would involve identifying the transition state structures for proposed reaction pathways and calculating the activation energies. By constructing a potential energy surface, the entire energy profile of a reaction can be mapped out, from reactants to products, including any intermediates and transition states. This would provide a detailed understanding of the reaction kinetics and thermodynamics, helping to predict the most favorable reaction pathways.

Intermolecular Interactions and Hydrogen Bonding Networks

While this compound does not have hydrogen bond donors, its oxygen atoms can act as hydrogen bond acceptors. Computational studies could explore the intermolecular interactions between this compound and other molecules, such as water or alcohols. These studies would involve calculating the interaction energies and analyzing the geometry of the resulting complexes to understand the nature and strength of the hydrogen bonds and other non-covalent interactions, such as van der Waals forces. This information is valuable for understanding the behavior of the compound in different solvent environments and in the solid state.

Synthesis and Diverse Chemical Reactivity of 1 2 Furyl Propane 1,2 Dione Derivatives

Strategic Functionalization of the α-Diketone and Furan (B31954) Moieties

The compound 1-(2-Furyl)propane-1,2-dione possesses two key reactive centers: the α-diketone system and the furan ring. Strategic functionalization of these moieties allows for the generation of a diverse array of derivatives. The α-diketone (or 1,2-diketone) functionality is a versatile precursor in various organic syntheses, playing a crucial role in the formation of numerous heterocyclic compounds. researchgate.net Its reactivity is characterized by the two adjacent carbonyl groups, which can undergo reactions independently or concertedly.

Functionalization of the α-Diketone Moiety: The vicinal dicarbonyl groups are susceptible to nucleophilic attack. Reactions with various nucleophiles can lead to the formation of diols, α-hydroxy ketones, and other derivatives. Condensation reactions are particularly important, as they form the basis for synthesizing larger, more complex molecules. For instance, condensation with amines or hydrazines can lead to the formation of nitrogen-containing heterocycles. The methylene (B1212753) group adjacent to the diketone can also be activated for reactions such as aldol (B89426) condensations or Michael additions after enolization.

Functionalization of the Furan Moiety: The furan ring can be functionalized through several methods. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, typically occur at the C5 position due to the directing effect of the oxygen atom and the existing substituent at C2. The furan ring can also act as a diene in Diels-Alder reactions, leading to the formation of bicyclic adducts which can be further transformed. scispace.com Furthermore, oxidative or reductive conditions can be employed to modify the furan ring, leading to ring-opened products or saturated tetrahydrofuran (B95107) derivatives, respectively.

Formation of Complex Heterocyclic Systems Incorporating the Furyl Group

The dual reactivity of this compound makes it a valuable building block for the synthesis of complex heterocyclic systems. By carefully selecting reagents and reaction conditions, either the diketone or the furan moiety, or both, can be engaged to construct new ring systems, often with high regioselectivity and stereoselectivity.

Synthesis of Furan-Fused and Substituted Chromones and Chromanones

Chromones (4H-chromen-4-ones) and their dihydro derivatives, chromanones, are an important class of oxygen-containing heterocycles. Their synthesis often involves the cyclization of 1-(2-hydroxyphenyl)-1,3-diones. While this compound is not a direct precursor, its α-diketone moiety can be strategically utilized.

One potential pathway involves a reaction with a 2-hydroxyacetophenone (B1195853) derivative. The α-diketone can undergo a condensation reaction, followed by an intramolecular cyclization and dehydration to yield a substituted chromone (B188151). Various catalysts, including acids like polyphosphoric acid or acetic acid, and bases like piperidine, can facilitate the ring closure. ijrpc.com The use of heteropolyacids as reusable, environmentally friendly catalysts has also been reported for the cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to form flavones and chromones. researchgate.net

Another approach could involve the Baker-Venkataraman rearrangement, where an o-acyloxyacetophenone is rearranged to a 1,3-diketone, which then cyclizes to the chromone. ijrpc.com The furyl diketone could be used to acylate the phenolic hydroxyl group of an o-hydroxyacetophenone as a key initial step. The synthesis of chromanones can be achieved through the reduction of the corresponding chromones or via intramolecular conjugate additions of 2'-hydroxychalcones. nih.gov

Table 1: Selected Catalysts for Chromone Synthesis

| Catalyst Type | Example | Conditions | Reference |

|---|---|---|---|

| Acid | Polyphosphoric Acid (PPA) | Heating | ijrpc.com |

| Acid | Acetic Acid | Reflux | ijrpc.com |

| Base | Piperidine in Pyridine | Reflux | ijrpc.com |

Derivatization into Pyrrole (B145914) and Dihydrofuran Systems

The synthesis of pyrrole and dihydrofuran systems from this compound can be envisioned through several routes. The Paal-Knorr synthesis is a classic method for preparing five-membered heterocycles like pyrroles and furans from 1,4-dicarbonyl compounds. brandeis.edu The 1,2-diketone structure of this compound can be transformed into a 1,4-dicarbonyl precursor through reactions such as an initial aldol condensation with a suitable ketone or enolate, followed by oxidation or rearrangement. Subsequent reaction with a primary amine or ammonia (B1221849) would then yield the corresponding N-substituted or N-unsubstituted pyrrole derivative.

Dihydrofurans are present in many natural products and biologically active compounds. researchgate.net One potential synthetic route involves the furan ring of this compound acting as a diene in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile. This would produce a bicyclic adduct containing a dihydrofuran ring fused to an oxanorbornadiene system, which can be further manipulated. For instance, furan-fused sultines have been used as precursors for highly reactive dienes in Diels-Alder reactions, which occur under milder conditions than their sulfolene counterparts. scispace.com

Access to Oxadiazole and Cyclopropane (B1198618) Derivatives

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is a significant motif in medicinal chemistry, known for its wide range of biological activities. nih.gov A common synthetic route involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, followed by cyclodehydration. To utilize this compound, one of its carbonyl groups could be oxidized to a carboxylic acid. The resulting α-ketoacid, 2-(2-furyl)-2-oxopropanoic acid, could then be coupled with an amidoxime using coupling agents like EDCI and HOBt, followed by cyclization to form the 3-substituted-5-(2-furylacetyl)-1,2,4-oxadiazole. mdpi.com Alternatively, one-pot syntheses from amidoximes and carboxylic esters in a superbasic medium (NaOH/DMSO) at room temperature have been developed, offering a more direct approach. nih.govnih.gov

Table 2: General Methods for 1,2,4-Oxadiazole Synthesis

| Precursors | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Amidoxime + Acyl Chloride | Base (e.g., pyridine) | Two-step process | scielo.br |

| Amidoxime + Carboxylic Acid | EDCI, HOBt, then heat | Amide coupling followed by cyclization | mdpi.com |

| Amidoxime + Ester | NaOH/DMSO, Room Temp. | One-pot, superbase medium | nih.govnih.gov |

Cyclopropanes: Cyclopropane rings are valuable structural elements in medicinal chemistry due to their unique conformational properties. nih.govunl.pt The synthesis of cyclopropane derivatives from this compound could proceed through reactions involving the α,β-unsaturated ketones that can be formed from it. An aldol condensation of the dione's methyl group with an aldehyde would generate a vinyl diketone. This conjugated system can then undergo a Corey-Chaykovsky reaction with a sulfur ylide to form a cyclopropyl (B3062369) ketone. Another approach is the transition metal-catalyzed cyclopropanation of a derived alkene with a diazo compound, such as ethyl diazoacetate, using cobalt or copper catalysts. nih.gov

Exploration of Structure-Reactivity Relationships in New Derivatives

The synthesis of new derivatives based on the this compound scaffold allows for the systematic exploration of structure-reactivity relationships. By introducing different substituents on either the furan ring or at the α-diketone moiety, one can modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and the course of subsequent transformations.

For example, introducing electron-donating groups (EDGs) onto the furan ring would increase its electron density, enhancing its reactivity in electrophilic substitution reactions and as a diene in Diels-Alder cycloadditions. Conversely, electron-withdrawing groups (EWGs) would decrease its reactivity towards electrophiles but could facilitate nucleophilic attack on the ring.

In the context of forming heterocyclic systems like 1,2,4-oxadiazoles, the nature of the substituent on the furan ring can influence the biological activity of the final product. Structure-activity relationship (SAR) studies on other oxadiazole derivatives have shown that the presence and position of substituents can significantly impact their potency as, for instance, anticancer agents. nih.gov Similarly, for chromone derivatives, substituents on the fused furan ring would alter the electronic properties of the benzopyrone system, potentially affecting its biological profile. The steric bulk of substituents can also play a critical role, directing the regioselectivity of reactions and influencing the stability of intermediates and products. A systematic study involving the synthesis of a library of derivatives and the evaluation of their chemical and physical properties would provide valuable insights into these relationships.

Applications of 1 2 Furyl Propane 1,2 Dione and Its Derivatives in Chemical Industries and Beyond Biomedical Fields

Advanced Materials Science and Polymer Chemistry

While direct applications of 1-(2-Furyl)propane-1,2-dione in polymer science are not extensively documented in publicly available research, the unique chemical structure of furan (B31954) derivatives offers significant potential for the development of novel polymers. The furan ring, derivable from renewable biomass resources, presents an eco-friendly alternative to petroleum-based monomers. researchgate.netdokumen.pub

Development of Functional Monomers and Building Blocks

Furan-based compounds are increasingly being investigated as building blocks for high-performance polymers such as polyesters, polyamides, and polyurethanes. researchgate.net The reactivity of the furan ring, coupled with the presence of other functional groups, allows for the synthesis of a wide array of monomers. For instance, furan derivatives can undergo polymerization through various mechanisms, including step-growth and chain-growth polymerizations. researchgate.net The inherent rigidity of the furan ring can impart desirable thermal and mechanical properties to the resulting polymers, making them potential substitutes for their fossil-fuel-based counterparts. researchgate.net While specific research on this compound as a monomer is limited, its alpha-diketone functionality suggests potential reactivity for condensation reactions, possibly leading to the formation of novel polymer architectures.

Integration into Polymer Architectures and Composites

The integration of furan moieties into polymer backbones can introduce unique functionalities. For example, the furan ring can participate in reversible Diels-Alder reactions, which can be utilized to create self-healing polymers and thermally reversible crosslinked materials. dokumen.pub Although the direct incorporation of this compound into polymer composites is not well-documented, the broader class of furan-based polymers is being explored for applications in coatings, adhesives, and composite materials. slideshare.net The development of bio-based polymers from monomers like those in the furan family is a growing area of research aimed at enhancing sustainability in the polymer industry. nih.govlbl.gov

Agricultural Chemistry: Herbicides, Insecticides, and Fungicides

There is currently a lack of specific data on the direct application of this compound as a herbicide, insecticide, or fungicide in commercial agricultural products. However, the broader family of furan derivatives has been a subject of interest in the development of new agrochemicals due to their diverse biological activities. ijabbr.comnih.gov

Research has shown that certain furan-containing compounds exhibit notable insecticidal and fungicidal properties. scielo.brresearchgate.netgrowingscience.comresearchgate.netresearchgate.netmdpi.com For instance, some synthesized furanone derivatives have demonstrated significant insecticidal activity against various pests. scielo.brresearchgate.netnih.gov The furan scaffold is seen as a promising starting point for the design of new pesticidal agents. researchgate.net The biological activity of these compounds is often linked to the specific substitutions on the furan ring. fao.org While this points to the potential of furan-based chemistry in agriculture, further research would be needed to determine if this compound or its close derivatives possess any useful and selective pesticidal activities.

Food Science and Flavor Chemistry

In the realm of food science, this compound is recognized for its contribution to the aroma and flavor of certain foods, most notably coffee. thegoodscentscompany.com Furan derivatives, in general, are known to form during the thermal processing of food and can impart a range of sensory characteristics, from sweet and caramel-like to nutty and meaty. nih.govresearchgate.net

Occurrence as Natural Flavor and Aroma Compounds

The table below summarizes the occurrence and general sensory contribution of furan derivatives and alpha-diketones in food.

| Compound Class | General Sensory Descriptors | Example Food Matrix |

| Furan Derivatives | Caramel-like, sweet, fruity, nutty, meaty, burnt | Coffee, baked goods, roasted meats |

| Alpha-Diketones | Buttery, caramel, sweet | Coffee, butter, beer |

Formation Pathways in Food Processing

The formation of this compound and other furan derivatives in food is primarily a result of the Maillard reaction and caramelization during thermal processing. researchgate.netnih.govacs.orgmdpi.com The Maillard reaction, a chemical reaction between amino acids and reducing sugars, generates a plethora of flavor and aroma compounds, including alpha-dicarbonyls and furans. researchgate.netnih.govnih.govmdpi.com

Specifically, the degradation of sugars during roasting, baking, and other heating processes can lead to the formation of reactive alpha-dicarbonyl intermediates. researchgate.netnih.govmdpi.com These intermediates can then react further to produce a variety of heterocyclic compounds, including furans. semanticscholar.org The specific precursors and reaction conditions, such as temperature, pH, and the types of sugars and amino acids present, all influence the profile of the resulting flavor compounds. acs.org While the precise pathway for this compound formation is not fully elucidated, it is understood to be a product of these complex thermal reaction networks. nih.govresearchgate.netuoregon.edu

The table below outlines the general formation pathways of relevant compound classes in food processing.

| Compound Class | Primary Formation Pathway | Key Precursors |

| Furan Derivatives | Maillard Reaction, Caramelization | Reducing sugars, amino acids, ascorbic acid |

| Alpha-Diketones | Maillard Reaction, Sugar Degradation | Reducing sugars, amino acids |

Role as Industrial Chemical Feedstock and Platform Chemicals

As the chemical industry pivots towards more sustainable practices, the utilization of biomass-derived platform chemicals is paramount. This compound, with its reactive dicarbonyl functionality and furan ring, is well-positioned to serve as a key intermediate in biorefinery operations.

Biomass Valorization and Renewable Resources

The synthesis of this compound is intrinsically linked to the concept of biomass valorization, which focuses on converting low-value biomass into high-value products. The furan ring in its structure is a hallmark of its origin from C5 and C6 sugars found in lignocellulosic biomass, such as agricultural residues and forestry waste. mdpi.comrsc.org Furfural (B47365), a primary platform chemical produced from the dehydration of these sugars, is a key precursor to a range of furan derivatives. scispace.com While direct synthesis pathways from biomass to this compound are a subject of ongoing research, its molecular architecture firmly places it within the family of bio-based chemicals sought after in modern biorefineries. acs.orgrsc.org

The transition from a fossil fuel-based economy to a bio-based one relies on the development of such platform chemicals that can be efficiently produced from renewable resources. The potential to derive this compound from abundant and non-food biomass makes it an attractive candidate for sustainable chemical production.

Synthesis of Value-Added Chemicals

The true industrial potential of this compound lies in its utility as a versatile building block for the synthesis of a diverse range of value-added chemicals. Its adjacent ketone and aldehyde or ketone functionalities make it a prime candidate for condensation reactions, particularly in the formation of heterocyclic compounds, which are foundational to pharmaceuticals, agrochemicals, and specialty polymers. nih.govnih.gov

One of the most promising applications is in the synthesis of nitrogen-containing heterocycles. The reaction of 1,2-dicarbonyl compounds with diamines is a well-established method for producing quinoxalines, a class of compounds with significant biological activities. jlu.edu.cnresearchgate.net Similarly, condensation with hydrazines can yield pyridazines, another important heterocyclic scaffold. organic-chemistry.orgurfu.ru The presence of the furan moiety in this compound introduces an additional site for chemical modification, allowing for the creation of novel and highly functionalized molecules.

Below is an interactive data table summarizing potential value-added chemicals derivable from this compound and their potential industrial applications.

| Precursor Compound | Reactant | Resulting Compound Class | Potential Industrial Applications |

| This compound | 1,2-Diamines | Quinoxalines | Pharmaceuticals, Dyes, Organic Electronics |

| This compound | Hydrazines | Pyridazines | Agrochemicals, Pharmaceuticals |

| This compound | Amines and Aldehydes | Pyrroles | Materials Science, Pharmaceuticals |

| This compound | Active Methylene (B1212753) Compounds | Cyclopentenones | Fragrances, Chemical Intermediates |

Detailed research into the catalytic upgrading of this compound is anticipated to unlock further applications. For instance, selective hydrogenation of the furan ring could lead to valuable saturated heterocyclic intermediates, while ring-opening reactions could provide access to linear aliphatic compounds with diverse functionalities. The development of efficient and selective catalytic systems will be crucial in realizing the full potential of this bio-based platform chemical.

Environmental Aspects and Sustainability of 1 2 Furyl Propane 1,2 Dione Academic Perspective

Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes, including photochemical and biological pathways. While specific data for 1-(2-Furyl)propane-1,2-dione is scarce, the known degradation mechanisms of furan (B31954) and its derivatives provide a basis for assessing its likely behavior in the environment.

Photochemical Degradation: Furan and its derivatives are known to be reactive in the atmosphere, primarily through reactions with hydroxyl (•OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. These reactions can lead to the formation of secondary organic aerosols and other atmospheric pollutants. The presence of a diketone functional group in this compound may also influence its photochemical reactivity, potentially leading to photolysis through cleavage of the carbon-carbon bond between the two carbonyl groups.

Biodegradation: The biodegradability of furanic compounds has been the subject of numerous studies, particularly in the context of biorefineries where they can be present as byproducts. Many microorganisms, predominantly aerobic bacteria, have been shown to degrade furan aldehydes and acids. nih.gov The typical aerobic biodegradation pathway for furfural (B47365), a related compound, involves its oxidation to 2-furoic acid, which is then further metabolized. nih.gov It is plausible that this compound could be susceptible to microbial degradation, potentially initiated by the oxidation or reduction of its ketone functionalities or cleavage of the furan ring. The degradation pathway may involve intermediates such as 2-furoic acid. Several strains of bacteria, including Pseudomonas species, have been identified as capable of degrading various furan derivatives. mdpi.com

Table 1: General Environmental Fate of Furan Derivatives

| Degradation Pathway | Reactants/Conditions | Potential Products | Significance |

| Atmospheric Oxidation | •OH radicals, NO3 radicals, O3 | Secondary organic aerosols, smaller carbonyl compounds | Major removal process in the atmosphere |

| Photolysis | UV radiation | Carbonyl fragments, ring-opened products | Potentially significant for diketones |

| Aerobic Biodegradation | Bacteria (Pseudomonas, Cupriavidus), Fungi | 2-Furoic acid, ring-cleavage products, CO2 | Important in soil and water environments |

| Anaerobic Biodegradation | Anaerobic consortia | Methane, CO2, intermediate fatty acids | Possible under anoxic conditions |

Implications for Green Chemical Processes and Sustainable Manufacturing

The pursuit of green chemistry principles has spurred interest in the use of renewable feedstocks for chemical synthesis. Furan derivatives, obtainable from biomass, are considered key platform molecules in this endeavor.

This compound, with its furan ring derived from biomass sources like furfural, has the potential to be a building block in sustainable manufacturing. The reactivity of its diketone functionality opens avenues for various chemical transformations to produce more complex molecules, potentially for applications in polymers, pharmaceuticals, and agrochemicals.

The synthesis of furan derivatives itself is an area of active research in green chemistry. For instance, studies have demonstrated the use of energy-efficient and operator-friendly UVA light for photocycloadditions of furan derivatives, highlighting a move towards more sustainable synthetic methods. und.edu The development of biocatalytic routes and the use of greener solvents are also key aspects of sustainable manufacturing that could be applied to the production of this compound and its downstream products. The overarching goal is to minimize waste, reduce energy consumption, and utilize renewable resources, thereby lowering the environmental footprint of chemical production.

Table 2: Potential Green Chemistry Applications of Furan Derivatives

| Application Area | Example Furan-Based Molecules | Sustainable Aspect |

| Bio-based Polymers | Furandicarboxylic acid (FDCA) | Replacement for petroleum-based monomers (e.g., terephthalic acid) |

| Renewable Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from biomass, lower environmental impact than many conventional solvents |

| Biofuels | Dimethylfuran (DMF) | High energy density, potential as a gasoline additive |

| Fine Chemicals Synthesis | Furfural, 5-Hydroxymethylfurfural (B1680220) (HMF) | Versatile platform molecules for a wide range of chemical products |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(2-Furyl)propane-1,2-dione, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via oxidation of furyl-substituted propargyl alcohols using methods analogous to those for structurally similar diones. For example, alkyne precursors (e.g., 1-(2-furyl)-propagyl alcohol) can be oxidized under acidic conditions with catalytic CrO₃ or MnO₂, achieving moderate yields (~16–65%) . Optimization involves controlling reaction time (shorter durations reduce side reactions) and using inert atmospheres to prevent decomposition of the furan ring. GC-MS and NMR should monitor intermediate formation .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to identify key signals: the furan ring protons (δ 6.3–7.4 ppm) and carbonyl carbons (δ 190–210 ppm) .

- Mass Spectrometry : GC-MS or ESI-MS should show a molecular ion peak at m/z 150 (CHO) and fragmentation patterns consistent with furan cleavage .

- X-ray Crystallography : If single crystals are obtained, compare unit cell parameters (e.g., monoclinic P2/c symmetry) and bond lengths (C=O: ~1.21 Å) with similar diones .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC with a polar column (e.g., DB-Wax) provides optimal resolution. Calibration curves using pure standards (e.g., CAS 1438-92-2) ensure accuracy. For trace analysis, LC-MS/MS in MRM mode enhances sensitivity .

Advanced Research Questions

Q. How can computational methods be applied to predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., carbonyl carbons with low LUMO energies).

- MD Simulations : Simulate solvent effects (e.g., DMSO or THF) on reaction pathways using Amber or GROMACS. Compare activation energies for furan ring vs. diketone reactivity .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected -NMR shifts) for derivatives of this compound?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic effects (e.g., keto-enol tautomerism) by acquiring spectra at 25–100°C.

- Isotopic Labeling : Synthesize -labeled carbonyl groups to distinguish overlapping signals.

- 2D NMR (COSY, HSQC) : Assign cross-peaks to confirm substituent effects on chemical shifts .

Q. How can the antioxidant potential of this compound be evaluated in vitro, and what controls are essential?

- Methodological Answer :

- DPPH/ABTS Assays : Prepare 0.1 mM solutions in ethanol and measure radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS). Include Trolox or ascorbic acid as positive controls.

- Cellular ROS Assays : Use HepG2 cells treated with HO and measure fluorescence with DCFH-DA. Normalize data to untreated cells and validate with N-acetylcysteine .

Q. What crystallographic challenges arise when analyzing metal complexes of this compound, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Co-crystallize with transition metals (e.g., Cu(II) or Fe(III)) in MeOH/EtOH mixtures. Slow evaporation at 4°C enhances lattice stability.

- Disorder Modeling : Refine disordered furan rings using SHELXL with restraints on bond lengths and angles. Validate with R < 0.05 and wR < 0.15 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.